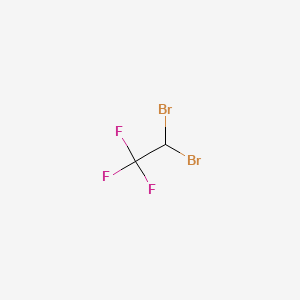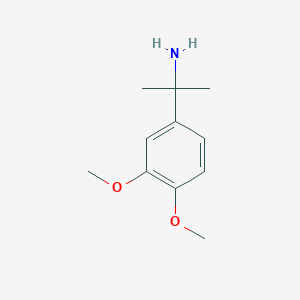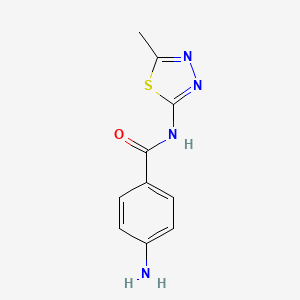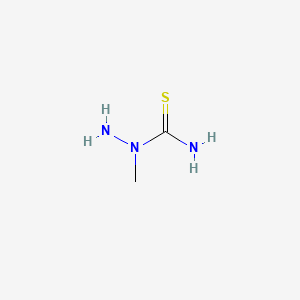
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Overview
Description
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester (also known as Methyl 3-(1,1-dimethylethyl)-4-hydroxybenzenepropanoate or Methyl p-anisate) is a monobasic ester of benzenepropanoic acid with a molecular formula of C11H16O3. It is a colorless liquid with a characteristic anise-like odor. Methyl p-anisate is used as a flavoring agent in a variety of food products, as well as for fragrance in cosmetics and perfumes. It is also used in the synthesis of other compounds and as a solvent.
Scientific Research Applications
Chemical Synthesis and Catalysis
- Selective Formation of Esters: Palladium complexes catalyze the selective formation of unsaturated esters, such as methyl cinnamate, demonstrating high activity and regioselectivity. This process involves methoxycarbonylation of alkynes (Magro et al., 2010).
Pharmacological Research
- Prodrug Development for Neuropathic Pain: Para-acetoxybenzyl ester prodrug of a hydroxamate-based inhibitor showed improved oral pharmacokinetics and demonstrated analgesic efficacy in a rat model of neuropathic pain (Rais et al., 2017).
Organic Syntheses
- Derivative Synthesis: Various derivatives of benzenepropanoic acid, including esters and alcohols, have been synthesized for potential applications in drug development and chemical synthesis (Lang et al., 2003).
Enzyme-Catalyzed Synthesis
- Production of Enantiomerically Enriched Acids: Enzymatic methods have been developed for synthesizing highly enantiomerically enriched hydroxypropanoic acids and their derivatives, highlighting potential applications in chiral chemistry (Brem et al., 2009).
Novel Compounds from Natural Sources
- Isolation from Ranunculus Ternatus: Novel alkenoic acid esters, including hydroxy-dodec-enedioic acid-12-O-methyl ester, have been isolated from Ranunculus ternatus roots, opening avenues for new natural compound research (Xiong et al., 2007).
Photoprotective Chemistry
- Photoremovable Protecting Group: 2,5-Dimethylphenacyl esters have been investigated as photoremovable protecting groups for carboxylic acids, providing insights into light-controlled chemical processes (Zabadal et al., 2001).
Properties
IUPAC Name |
methyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)11-9-10(5-7-12(11)15)6-8-13(16)17-4/h5,7,9,15H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUZOWCUYWPFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074039 | |
| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36837-50-0 | |
| Record name | Methyl 3-(1,1-dimethylethyl)-4-hydroxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36837-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036837500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
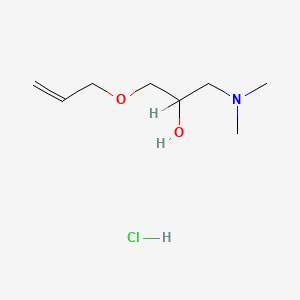

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)


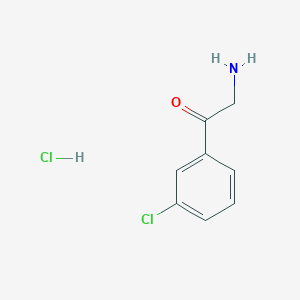
![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)
![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)

